molecular formula C20H18N4O5S B2813448 2-((Z)-2,5-dioxo-4-((E)-3-phenylallylidene)imidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 867041-22-3

2-((Z)-2,5-dioxo-4-((E)-3-phenylallylidene)imidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2813448
CAS RN: 867041-22-3
M. Wt: 426.45
InChI Key: UNSFHYBUMNSRLC-GUSDSWBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Z)-2,5-dioxo-4-((E)-3-phenylallylidene)imidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O5S and its molecular weight is 426.45. The purity is usually 95%.
BenchChem offers high-quality 2-((Z)-2,5-dioxo-4-((E)-3-phenylallylidene)imidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Z)-2,5-dioxo-4-((E)-3-phenylallylidene)imidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Crystallization

Compounds similar to "2-((Z)-2,5-dioxo-4-((E)-3-phenylallylidene)imidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide" have been studied for their crystal structure and molecular interactions. For instance, Sethusankar et al. (2002) examined the crystallization of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, revealing its planar imidazolidine-2,4-dione system and the molecule's stabilization through C-H⋯O and N-H⋯O interactions, forming cyclic dimers and chains in the crystal structure Sethusankar et al., 2002.

Anticancer Activity

Several studies have focused on the synthesis and evaluation of similar compounds for their potential anticancer activity. Kaminskyy et al. (2009) reported on the synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives, demonstrating significant selectivity for leukemia cell lines, indicating the potential for targeted cancer therapy Kaminskyy et al., 2009.

Antioxidant and Anti-inflammatory Properties

Compounds with structures similar to the query molecule have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Koppireddi et al. (2013) discovered novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides demonstrating both antioxidant and anti-inflammatory activities, highlighting the dual therapeutic potential of these compounds Koppireddi et al., 2013.

Hypoglycemic Activity

The hypoglycemic activity of 2,4-thiazolidinedione derivatives has been investigated, with some compounds showing promising results in lowering blood glucose levels in animal models. This suggests their potential application in managing diabetes Nikalje et al., 2012.

Antimicrobial Activity

Research on thiazolidinone and thiazoline derivatives has shown that these compounds possess significant antimicrobial properties, offering a potential pathway for the development of new antibiotics to combat resistant bacterial strains Gouda et al., 2010.

properties

IUPAC Name

2-[(4Z)-2,5-dioxo-4-[(E)-3-phenylprop-2-enylidene]imidazolidin-1-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c21-30(28,29)16-11-9-15(10-12-16)22-18(25)13-24-19(26)17(23-20(24)27)8-4-7-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,25)(H,23,27)(H2,21,28,29)/b7-4+,17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSFHYBUMNSRLC-GUSDSWBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Z)-2,5-dioxo-4-((E)-3-phenylallylidene)imidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.